Welcome to the BenchChem Online Store!
molecular formula C12H7Cl2N B1220011 3,6-Dichlorocarbazole CAS No. 5599-71-3

3,6-Dichlorocarbazole

Cat. No. B1220011
M. Wt: 236.09 g/mol
InChI Key: BIMDTNQPZWJKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07491245B2

Procedure details

Reaction of benzidine dihydrochloride (CAS 531-85-1) with potassium nitrate and sulfuric acid gives compound 1 (Zhurn. Obsh Khim., 1944, 14, 1019). Reaction of compound 1 with iron and hydrochloric acid leads to compound 2 (Zhurn. Obsh Khim., 1944, 14, 1019). Reaction of compound 2 with sulfuric acid affords 9H-carbazole-2,7-diamine 1-1 (Zhum. Obsh Khim., 1944, 14, 1019).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[ClH:2].[C:3]1([C:10]2[CH:16]=[CH:15][C:13](N)=[CH:12][CH:11]=2)[CH:9]=[CH:8][C:6](N)=[CH:5][CH:4]=1.[N+:17]([O-])([O-])=O.[K+].S(=O)(=O)(O)O>>[Cl:1][C:8]1[CH:6]=[CH:5][C:4]2[NH:17][C:16]3[C:10]([C:3]=2[CH:9]=1)=[CH:11][C:12]([Cl:2])=[CH:13][CH:15]=3 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C1(=CC=C(N)C=C1)C1=CC=C(N)C=C1
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2NC3=CC=C(C=C3C2C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.